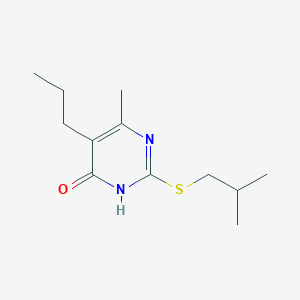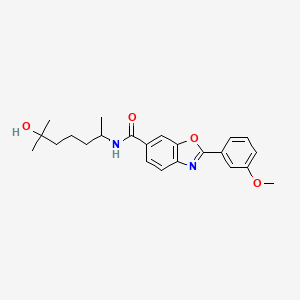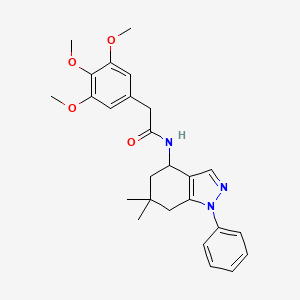
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isobutylthio)-6-methyl-5-propyl-4-pyrimidinol, also known as IBMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the pyrimidinol family and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol is not fully understood. However, it has been shown to act as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT), which is involved in the breakdown of dopamine. By inhibiting COMT, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol can increase the levels of dopamine in the brain, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its effects on the reward pathway and addiction. 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has also been shown to have antioxidant properties and may have a protective effect on the brain.
实验室实验的优点和局限性
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, and it has been extensively studied for its effects on the central nervous system. However, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol also has some limitations. It is a relatively unstable compound and can degrade over time, which may affect the results of experiments. Additionally, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol is not very water-soluble, which may limit its use in certain types of experiments.
未来方向
There are several future directions for research on 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol. One area of research could focus on the potential use of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol in the treatment of addiction and other neurological disorders. Another area of research could focus on the development of more stable and water-soluble forms of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol for use in experiments. Additionally, further research could be done to better understand the mechanism of action of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol and its effects on the central nervous system.
Conclusion
In conclusion, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While it has some limitations, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has several advantages for use in lab experiments, and there are numerous future directions for research on this compound.
合成方法
The synthesis of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol involves the reaction between 2-mercapto-4,6-dimethylpyrimidine and isobutyl iodide in the presence of a base such as potassium carbonate. The resulting product is then reacted with propylmagnesium bromide to yield 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol. This synthesis method has been well-established and has been used in numerous studies to produce 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol for research purposes.
科学研究应用
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has been widely studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the regulation of dopamine release and the modulation of the reward pathway. 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has also been studied for its potential use in the treatment of addiction and other neurological disorders.
属性
IUPAC Name |
4-methyl-2-(2-methylpropylsulfanyl)-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-5-6-10-9(4)13-12(14-11(10)15)16-7-8(2)3/h8H,5-7H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZREOGFCVDZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(2-methylpropylsulfanyl)-5-propyl-1H-pyrimidin-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6079225.png)
![1-[(4-methoxybenzyl)thio]-7,7-dimethyl-4-(2-phenylethyl)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6079232.png)
![5-[(3-acetylphenoxy)methyl]-N-(5-isoxazolylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6079238.png)
![1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6079240.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6079250.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B6079256.png)
![5-[4-(3-methylbutoxy)phenyl]-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6079257.png)
![N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079264.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6079267.png)


![4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6079291.png)
![N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6079309.png)
![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)